molecular formula C18H14O2 B14064077 4a(2),4a(2)a(2)a(2)-Biacrylophenone CAS No. 7664-58-6

4a(2),4a(2)a(2)a(2)-Biacrylophenone

Katalognummer: B14064077
CAS-Nummer: 7664-58-6
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: IZLRPQRQONBXOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4a(2),4a(2)a(2)a(2)-Biacrylophenone is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4a(2),4a(2)a(2)a(2)-Biacrylophenone typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the formation of acrylophenone derivatives, followed by specific reactions to introduce the biacrylo structure. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4a(2),4a(2)a(2)a(2)-Biacrylophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4a(2),4a(2)a(2)a(2)-Biacrylophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4a(2),4a(2)a(2)a(2)-Biacrylophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4a(2),4a(2)a(2)a(2)-Biacrylophenone can be compared with other similar compounds, such as:

    Acrylophenone derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.

    Biacryl compounds: These compounds have a similar biacrylo structure but may vary in their substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

7664-58-6

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2

InChI-Schlüssel

IZLRPQRQONBXOF-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.